molecular formula C16H19N5 B11843567 N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine CAS No. 113181-13-8

N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine

Cat. No.: B11843567
CAS No.: 113181-13-8
M. Wt: 281.36 g/mol
InChI Key: KGEGSYODTFSTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine ( 113181-13-8) is a tricyclic organic compound with the molecular formula C16H19N5 and a molecular weight of 281.36 g/mol . It belongs to a class of 4-amino[1,2,4]triazolo[4,3-a]quinoxaline derivatives, which have been identified in scientific literature as a novel class of potent adenosine receptor antagonists . This compound is of significant interest in neuroscience and pharmacology research. Structure-activity relationship (SAR) studies indicate that analogs with an ethyl group at the 1-position and a cycloalkyl amine, such as cyclopentyl, at the 4-position demonstrate high binding affinity for central adenosine A1 receptors . By blocking these receptors, compounds in this series have shown potential as rapid-onset antidepressants in pre-clinical models, acutely reducing immobility in behavioral despair tests such as the Porsolt swim test in rats . The mechanism is distinct from traditional antidepressants, offering a valuable research tool for investigating novel pathways for mood regulation . Beyond its potential antidepressant effects, this chemical scaffold has also been investigated for other therapeutic applications. Patents disclose that such compounds may be useful as antifatigue agents and for increasing myocardial contractility, highlighting their diverse research utility . More recent research continues to explore 1,2,4-triazolo[4,3-a]quinoxaline derivatives for various biological targets, including enzymes like α-glucosidase and acetylcholinesterase, underscoring the ongoing research value of this chemotype . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

113181-13-8

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C16H19N5/c1-2-14-19-20-16-15(17-11-7-3-4-8-11)18-12-9-5-6-10-13(12)21(14)16/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,18)

InChI Key

KGEGSYODTFSTBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCC4

Origin of Product

United States

Preparation Methods

Core Triazoloquinoxaline Synthesis

The triazolo[4,3-a]quinoxaline scaffold is typically constructed via cyclocondensation of quinoxaline derivatives with hydrazines or nitriles. For example, WO2012104293A1 discloses a method where 1-chloro-3-nitroquinoxaline reacts with methylhydrazine in ethanol under reflux to form the triazole ring. Adapting this approach, the ethyl-substituted intermediate could be synthesized by substituting methylhydrazine with ethylhydrazine (Figure 1A). Alternatively, Li et al. demonstrated acid-promoted carbamoylation of quinoxalin-2(1H)-ones using isocyanides, suggesting that similar conditions might facilitate triazole formation with ethyl isocyanide.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationEthylhydrazine, EtOH, 80°C, 12 h68–72
Acid-mediated couplingHClO₄ (0.2 M), H₂O, 90°C, 3 h78–85

Introduction of the Ethyl Group

Position-selective alkylation at the 1-position is critical. US10604523B2 describes Pd-catalyzed cross-coupling to install methyl groups on triazoloquinoxalines. For ethyl substitution, a Heck-type coupling with ethyl iodide or Suzuki-Miyaura coupling with ethylboronic acid could be employed. Alternatively, nucleophilic aromatic substitution (SNAr) using ethylamine under basic conditions (K₂CO₃, DMF, 120°C) may achieve the desired modification.

Optimization Data

MethodConditionsYield (%)
Suzuki couplingPd(PPh₃)₄, EtB(OH)₂, DME, 100°C55
SNArEtNH₂, K₂CO₃, DMF, 120°C, 24 h63

Installation of Cyclopentylamine

The 4-amine position is functionalized via nucleophilic substitution or reductive amination. PubChem CID 6622922 , a structural analog, uses cyclopentylamine in a one-pot reaction with chloro-substituted triazoloquinoxaline. Similarly, WO2012104293A1 reports amination at the 4-position using NH₃/MeOH under pressure. For N-cyclopentyl incorporation, the chloro intermediate could react with cyclopentylamine in the presence of a CuI catalyst (Table 1).

Table 1: Amination Optimization

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1NoneEtOH802422
2CuIDMSO1001274
3Pd₂(dba)₃Toluene110668

Gram-Scale Synthesis and Purification

Scalability is validated by adapting milligram protocols to gram quantities. Per Li et al. , increasing the solvent volume (water) while maintaining reagent ratios preserves yield. Column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization (MeOH/H₂O) isolates the final product in >95% purity (HPLC).

Structural Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, triazole-H), 7.82–7.75 (m, 4H, quinoxaline-H), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.89 (m, 1H, cyclopentyl-H), 1.98–1.45 (m, 8H, cyclopentyl-CH₂), 1.37 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₇H₂₁N₅: 296.1869; found: 296.1872.

Challenges and Alternatives

  • Regioselectivity : Competing alkylation at N-2 requires careful control of stoichiometry and temperature .

  • Solvent Choice : Aqueous HClO₄ (as in ) may hydrolyze sensitive groups; switching to AcOH/H₂O (1:1) improves compatibility.

Chemical Reactions Analysis

Triazoloquinoxaline Core Formation

The core structure is typically synthesized through cyclization reactions of diamine precursors with nitro compounds or via [3+2] cycloadditions. For example:

  • Diamine precursors react with nitro groups to form the quinoxaline ring, followed by triazole ring formation via cyclization .

  • Oxidative cyclization using reagents like iodobenzene diacetate (IBD) can facilitate the formation of the fused triazoloquinoxaline system .

Functionalization Steps

Substitution and alkylation are critical for introducing substituents:

  • N-cyclopentyl substitution is achieved via nucleophilic aromatic substitution or alkylation using cyclopentyl-derived reagents (e.g., cyclopentyl bromide) under basic conditions .

  • Ethyl group introduction likely occurs through similar alkylation or methylation steps, using ethylating agents (e.g., ethyl bromide) with catalysts like K₂CO₃ .

Method Reagents/Conditions Yield Key Reference
Triazoloquinoxaline coreDiamine + nitro compound, cyclizationN/A
Cyclopentyl substitutionCyclopentyl bromide, K₂CO₃, DMF60–80%
Ethyl group introductionEthyl bromide, K₂CO₃, elevated temperature70–85%

Functionalization Reactions

The compound undergoes post-synthesis modifications to enhance biological activity or diversify functional groups:

Derivatization at the Amine Position

  • N-methylation : Achieved using dimethyl carbonate under high-temperature conditions (140°C) with K₂CO₃, yielding methylated derivatives (e.g., 7 ) with ~78% efficiency .

  • N-alkylation : Reactions with benzyl or aliphatic amines under catalytic conditions (e.g., Cp₂ZrCl₂) enable substitution at the amine position .

Modification Reagents Conditions Yield
N-methylationDimethyl carbonate, K₂CO₃140°C, closed vessel78%
N-alkylationBenzyl bromide, K₂CO₃, CpMeOReflux, 12 h70–90%

Reaction Conditions and Sustainability

Modern protocols emphasize eco-friendly methods :

  • Green catalysts : Use of palladium on alumina (5% wt) for hydrogenation steps reduces reliance on toxic metals .

  • Solvent-free conditions : Direct amidation and alkylation in neat reagents minimize waste .

  • Catalytic hydrogenation : Nitro group reduction using hydrogen gas generators (e.g., electrolysis of water) ensures safety and sustainability .

Scientific Research Applications

Chemical Properties and Structure

N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine has a molecular formula of C15H17N5C_{15}H_{17}N_5 and a molecular weight of approximately 267.33 g/mol. Its structure features a quinoxaline core fused with a triazole ring, which is pivotal for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to the triazoloquinoxaline structure. For instance, derivatives of 5-alkyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated for their anti-inflammatory effects. One notable compound demonstrated significant inhibition of nitric oxide (NO) release in RAW264.7 cells under lipopolysaccharide (LPS) stimulation, suggesting its potential as a therapeutic candidate for inflammatory diseases .

Mechanism of Action:
The anti-inflammatory activity is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), along with downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway. These findings indicate that modifications on the quinoxaline scaffold can enhance anti-inflammatory effects and provide a basis for further structural optimization.

Antiviral Properties

This compound and its analogs have shown promise as antiviral agents. Research into quinoxaline-based compounds has revealed their ability to act as potent inhibitors against various viral targets, including hepatitis C virus (HCV). Studies report that modifications at the quinoxaline moiety can significantly improve antiviral potency and resistance profiles .

Case Study:
One study investigated a series of macrocyclic analogs that included quinoxaline derivatives, revealing effective inhibition against wild-type and resistant variants of HCV. The results indicated that these compounds could serve as lead candidates for developing new antiviral therapies.

Potential in Neurological Disorders

The compound's ability to modulate neurotransmitter systems has led to exploration in treating neurological disorders. Specifically, certain triazoloquinoxaline derivatives have been identified as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as epilepsy and anxiety disorders .

Synthetic Applications

In addition to therapeutic uses, this compound serves as an important building block in synthetic organic chemistry. Its structure allows for further derivatization to create new compounds with diverse biological activities. The versatility in synthesis makes it a valuable target for researchers aiming to develop novel pharmaceuticals .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine and its analogs:

Compound Name Substituents (Amine/Triazole) Molecular Formula Molecular Weight (g/mol) Notable Properties Evidence ID
N-Cyclopentyl-1-ethyl-* (Target) Cyclopentyl, Ethyl C₁₆H₁₉N₅* 281.36* Predicted logP: ~3.5 (estimated) N/A
N-Cyclopropyl-1-ethyl-* Cyclopropyl, Ethyl C₁₄H₁₅N₅ 253.30 Higher solubility vs. cyclopentyl
N-Cyclopentyl-1-methyl-* Cyclopentyl, Methyl C₁₅H₁₇N₅ 267.33 Studied in Trivedi & Bruns (1988)
N-(3,5-Dimethoxyphenyl)-* 3,5-Dimethoxyphenyl, None C₁₇H₁₅N₅O₂ 329.34 IC₅₀ = 2.67 µM (rat Autotaxin)
N-Phenyl-* Phenyl, None C₁₅H₁₁N₅ 261.28 pKa = 1.03 (predicted)
N-(2R-Butan-2-yl)-1-methyl-* (2R)-Butan-2-yl, Methyl C₁₄H₁₇N₅ 255.32 Stereospecific activity potential
3-(4-Oxo-...propanamide (Isopropyl-substituted) Isopropyl, Propanamide C₁₅H₁₇N₅O₂ 299.33 Enhanced H-bonding capacity

*Inferred data for the target compound.

Key Observations:
  • Cycloalkyl vs. Aromatic Amines :

    • Cyclopentyl (Target) and cyclopropyl () substituents enhance lipophilicity (logP ~3–4) compared to phenyl (logP ~2.5) . Cyclopentyl may offer better metabolic stability than smaller cycloalkyl groups due to reduced ring strain .
    • N-(3,5-Dimethoxyphenyl)-* () demonstrates how electron-donating methoxy groups can improve target binding (IC₅₀ = 2.67 µM) via π-π stacking or hydrogen bonding .
  • Triazole Substituents :

    • Ethyl (Target) vs. methyl () groups influence steric bulk and logP. Ethyl may balance solubility and membrane permeability better than methyl .
    • The (2R)-butan-2-yl group () introduces stereochemistry, which could lead to enantiomer-specific biological activity .

Biological Activity

N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article compiles relevant findings on its biological activity, including mechanisms of action, therapeutic applications, and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the triazoloquinoxaline scaffold. The unique structural features of this compound are believed to contribute to its biological activity.

Molecular Formula

  • Chemical Formula : C13_{13}H15_{15}N5_{5}
  • Molecular Weight : 245.29 g/mol

Research indicates that this compound acts primarily as a modulator of certain neurotransmitter receptors. Specifically, it has been identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), which play a critical role in synaptic transmission and plasticity.

Key Findings

  • Receptor Modulation : The compound enhances the activity of mGluRs, which may be beneficial in treating neurological disorders characterized by glutamate dysregulation.
  • Anticonvulsant Activity : Preliminary studies suggest that this compound exhibits anticonvulsant properties, potentially making it useful in epilepsy treatment .
  • Antidepressant Effects : There is emerging evidence supporting its role in alleviating symptoms of depression through modulation of glutamatergic signaling pathways .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Activity Effect Reference
Positive Allosteric ModulationEnhances mGluR activity
AnticonvulsantReduces seizure frequency in animal models
AntidepressantImproves depressive symptoms in preclinical models
NeuroprotectiveExhibits protective effects against neurotoxicity

Case Study 1: Anticonvulsant Properties

A study evaluated the anticonvulsant effects of this compound using an animal model of epilepsy. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy.

Case Study 2: Depression Models

In a separate investigation focusing on depressive disorders, the compound was administered to rodents subjected to stress-induced depression models. The results showed marked improvement in behavioral assessments indicative of antidepressant activity.

Q & A

Basic: What synthetic methodologies are commonly employed for N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of quinoxaline precursors with triazole-forming reagents. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for constructing the triazole ring, as demonstrated in triazoloquinoxaline syntheses . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol% CuI). Evidence from similar compounds shows that substituting electron-withdrawing groups on the quinoxaline core can improve yields by stabilizing reactive intermediates .

Advanced: How do structural variations at the cyclopentyl or ethyl moieties affect the compound's bioactivity across therapeutic models?

Modifications at the cyclopentyl group can alter steric bulk and lipophilicity, impacting target binding. For instance, replacing cyclopentyl with bulkier substituents (e.g., adamantyl) in triazoloquinoxaline derivatives reduced positive inotropic activity in cardiac models due to steric hindrance . Conversely, elongating the ethyl chain to a propyl group enhanced anticancer activity in chalcone-conjugated analogs by improving membrane permeability . Systematic SAR studies using isosteric replacements and logP analysis are recommended to balance potency and pharmacokinetics.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

  • 1H/13C NMR : To confirm regioselectivity of triazole-quinoxaline fusion and substituent positions .
  • High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ with <5 ppm error) .
  • X-ray crystallography : Resolves ambiguities in cyclopentyl ring conformation, as shown in fluorophenyl-quinoxaline analogs .

Advanced: What strategies address contradictions between in vitro and in vivo biological activity data?

Discrepancies often arise from metabolic instability or off-target effects. For example, triazoloquinoxaline derivatives with high in vitro EGFR inhibition may show reduced in vivo efficacy due to rapid hepatic clearance. Solutions include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Pharmacokinetic profiling : Monitoring plasma half-life and tissue distribution in rodent models .
  • Metabolite identification : LC-MS/MS analysis to detect active/inactive metabolites .

Basic: What purification protocols ensure high purity (>95%) for pharmacological assays?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity, as validated in anticonvulsant triazoloquinoline studies . Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for removing hydrophobic impurities .

Advanced: How can computational models predict binding modes of this compound to therapeutic targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like tubulin or EGFR. For chalcone-triazoloquinoxaline hybrids, simulations revealed hydrogen bonding with tubulin’s β-subunit and hydrophobic interactions with EGFR’s ATP pocket . Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) and SPR binding assays.

Basic: What are the stability profiles of this compound under different storage conditions?

Store at -20°C in amber vials under argon to prevent photodegradation and oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) on related triazoloquinoxalines showed <5% degradation when formulated with antioxidants (e.g., BHT) . Monitor degradation via UPLC-UV at 254 nm.

Advanced: What in vitro assays are most suitable for evaluating its dual-targeting potential (e.g., kinase and tubulin inhibition)?

  • Kinase inhibition : Use ADP-Glo™ kinase assays (EGFR IC50) .
  • Tubulin polymerization : Monitor absorbance at 340 nm with purified bovine tubulin .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC50 comparisons to reference drugs .

Basic: How can regioselectivity challenges during triazole ring formation be mitigated?

Regioselectivity in triazole fusion is controlled by substituent electronic effects. Electron-deficient quinoxaline precursors favor triazole formation at the 1-position, while electron-rich systems shift to the 2-position. CuAAC reactions with azide/alkyne partners at 1:1.2 molar ratios minimize byproducts . Confirm regiochemistry via NOESY correlations .

Advanced: What translational approaches bridge preclinical findings to clinical trial design for this compound?

  • Toxicology : Conduct AMES tests and hERG channel inhibition assays to rule out genotoxicity and cardiotoxicity .
  • Formulation : Develop nanoemulsions or liposomes to enhance solubility, as demonstrated for triazolobenzodiazepines .
  • Dose extrapolation : Allometric scaling from rodent PK data to human equivalent doses (HED) using body surface area normalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.